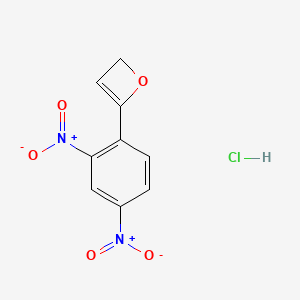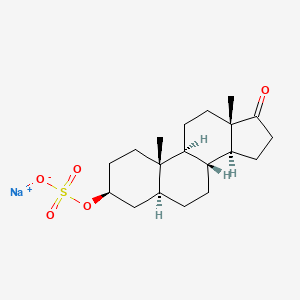
Epiandrosterone sulfate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epiandrosterone sulfate sodium salt is a steroid hormone derivative. It is a metabolite of testosterone and dihydrotestosterone (DHT), and it is known for its weak androgenic activity . This compound is naturally produced in the body and can be found in most mammals, including humans .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of epiandrosterone sulfate sodium salt involves the sulfation of epiandrosterone. This can be achieved through various chemical reactions, including the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfation processes. These processes may use enzymatic methods, such as the use of arylsulfatase from Pseudomonas aeruginosa, to achieve the sulfation of epiandrosterone . The product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Epiandrosterone sulfate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert epiandrosterone sulfate into more oxidized forms, such as epiandrosterone ketone.
Reduction: Reduction reactions can convert epiandrosterone sulfate back into epiandrosterone.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions include epiandrosterone ketone (from oxidation), epiandrosterone (from reduction), and various substituted derivatives (from substitution reactions).
科学的研究の応用
Epiandrosterone sulfate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in steroid analysis and as a standard in mass spectrometry.
Biology: It is studied for its role in steroid metabolism and its effects on various biological processes.
Medicine: Research has explored its
特性
分子式 |
C19H29NaO5S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
sodium;[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H30O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h12-16H,3-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t12-,13-,14-,15-,16-,18-,19-;/m0./s1 |
InChIキー |
CZADSKBJSXZLIB-RAINVEOOSA-M |
異性体SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)[O-].[Na+] |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


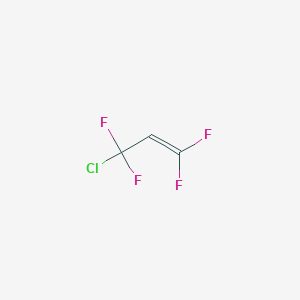
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
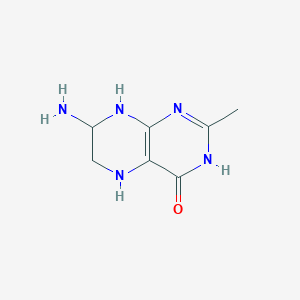
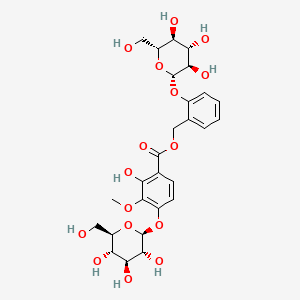
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13825315.png)
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
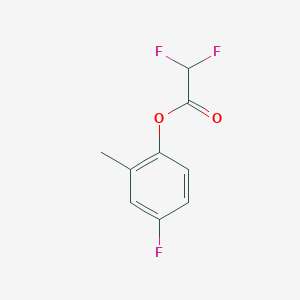
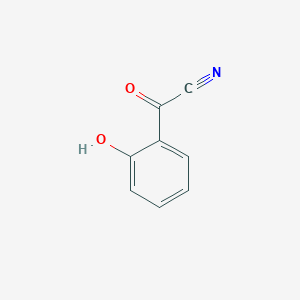
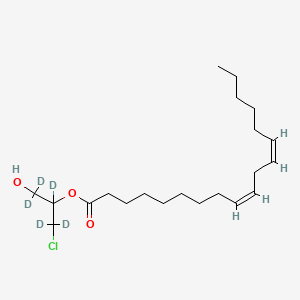
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole](/img/structure/B13825339.png)
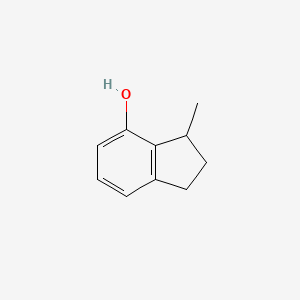
![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
